molecular formula C20H23ClN4O B11579557 N-(2-chlorobenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine

N-(2-chlorobenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B11579557
M. Wt: 370.9 g/mol
InChI Key: LKCJWEWZAHJSNM-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Properties

Molecular Formula

C20H23ClN4O

Molecular Weight

370.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine

InChI

InChI=1S/C20H23ClN4O/c21-17-6-2-1-5-16(17)15-22-20-23-18-7-3-4-8-19(18)25(20)10-9-24-11-13-26-14-12-24/h1-8H,9-15H2,(H,22,23)

InChI Key

LKCJWEWZAHJSNM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NCC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves the alkylation of the benzodiazole core with a chlorophenylmethyl halide in the presence of a base.

    Attachment of the Morpholine Ring: The final step is the nucleophilic substitution reaction where the benzodiazole derivative reacts with 2-(morpholin-4-yl)ethyl halide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-BROMOPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
  • N-[(2-FLUOROPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
  • N-[(2-METHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity

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